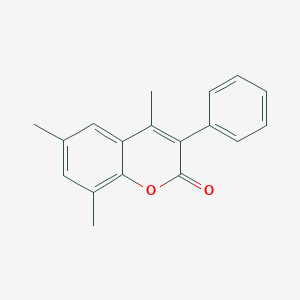

3-Phenyl-4,6,8-trimethylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6,8-trimethyl-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-11-9-12(2)17-15(10-11)13(3)16(18(19)20-17)14-7-5-4-6-8-14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYXPUYYQWFWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30548788 | |

| Record name | 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112030-32-7 | |

| Record name | 4,6,8-Trimethyl-3-phenyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30548788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Photophysical Properties of 3 Phenyl 4,6,8 Trimethylcoumarin and Analogues

High-Resolution Structural Elucidation Techniques

The precise identification and structural confirmation of 3-Phenyl-4,6,8-trimethylcoumarin and its analogues rely on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity, and functional groups present in the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex organic molecules like coumarin (B35378) derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms.

For coumarin systems, ¹H NMR spectra typically show aromatic protons in the range of δ 6.8–7.5 ppm and methyl groups at δ 2.1–2.5 ppm. In related coumarin structures, the chemical shifts are influenced by the substituents on the coumarin core. researchgate.netresearchgate.net For instance, in a synthesized amino acid-coumarin hybrid, the doublet of doublets for the H-8 proton showed correlations with C-6 and C-4a in the HMBC spectrum. researchgate.net Two-dimensional NMR experiments like COSY, NOESY, HSQC, and HMBC are crucial for the complete assignment of ¹H and ¹³C NMR spectral data. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Coumarin Derivatives

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.32 | dd | - | H-8 |

| ¹H | 2.95 | s | - | Methyl |

| ¹H | 3.84 | s | - | Methoxy (B1213986) |

| ¹³C | 124.4 | - | - | C-6 |

| ¹³C | 120.2 | - | - | C-4a |

| ¹³C | ~110-120 | - | - | Cyano group (C≡N) |

Note: This table presents representative data from related coumarin derivatives to illustrate typical chemical shift ranges. Specific values for this compound would require experimental determination.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and elemental composition of coumarin derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which are used to confirm the molecular formula with high accuracy. For example, the molecular formula of a bicoumarin derivative was determined as C₂₂H₁₈O₁₀ by HRESIMS. rsc.org

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by revealing how the molecule breaks apart. The fragmentation patterns of coumarins are characteristic and can help in identifying the substitution pattern on the coumarin scaffold. For instance, in the analysis of Mume Fructus, the fragmentation of citric acid showed successive losses of H₂O and CO₂, while phenylalanine exhibited the loss of NH₃ and COOH. nih.gov

Table 2: Mass Spectrometry Data for a Related Coumarin Derivative

| Ion | m/z (measured) | m/z (calculated) | Formula |

| [M+H]⁺ | 443.0969 | 443.0978 | C₂₂H₁₈O₁₀ |

Note: This data is for 6,8,6',8'-tetramethoxy-7,7'-dihydroxy-3,3'-bicoumarin, illustrating the accuracy of HRMS in molecular formula determination. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Conformation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. The absorption of IR radiation excites molecular vibrations, such as stretching and bending of bonds, which occur at specific frequencies. ijres.org

In coumarin derivatives, the carbonyl (C=O) stretching vibration of the lactone ring is a prominent feature in the IR spectrum, typically appearing in the region of 1700-1750 cm⁻¹. researchgate.net The C-H stretching vibrations of the aromatic and methyl groups are generally observed in the 3100–3000 cm⁻¹ region. ijres.org For instance, in 7-amino-4-trifluoromethyl coumarin, the C-CF₃ stretching vibration was assigned to bands at 1272 and 1274 cm⁻¹ in the FT-IR and FT-Raman spectra, respectively. ias.ac.in The study of vibrational spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), to achieve a more accurate assignment of the vibrational modes. ijres.orgias.ac.in

Table 3: Characteristic IR Absorption Frequencies for Coumarin Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| O-H Stretch | ~3185 |

| C-H Stretch (aromatic) | 3100-3000 |

| C=O Stretch (lactone) | ~1700 |

| C-O Stretch | 1300-1000 |

| C-CF₃ Stretch | ~1272 |

Note: These are general ranges and the exact position of the absorption bands can be influenced by the specific substitution pattern of the coumarin derivative.

Fundamental Photophysical Principles and Their Application

The unique photophysical properties of coumarins, such as their strong fluorescence and sensitivity to the environment, are central to their applications in various fields. Understanding these properties involves the characterization of their absorption and emission spectra, as well as the quantification of their fluorescence efficiency.

Characterization of Absorption and Emission Spectra in Various Media

Coumarin derivatives are known for their strong absorption in the UV-visible region and significant fluorescence emission. The absorption and emission maxima (λ_abs and λ_em) are sensitive to the solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net Generally, an increase in solvent polarity leads to a bathochromic (red) shift in the emission spectrum, indicating a larger stabilization of the excited state compared to the ground state. nih.gov

For example, a series of 6-aryl coumarin dyes exhibited two main absorption bands, one in the far UV around 300 nm and another in the 300-400 nm region. acs.org The emission spectra of these compounds showed a large Stokes shift, which is the difference between the absorption and emission maxima. acs.orgnih.gov The photophysical properties of coumarins can be tuned by modifying their structure, such as by extending the π-electron system or introducing electron-donating or electron-withdrawing groups. rsc.orgnih.gov

Table 4: Photophysical Data for a Representative Coumarin Derivative in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |

| Chloroform | 350 | 450 | 100 |

| Acetonitrile | 345 | 460 | 115 |

| Methanol | 340 | 470 | 130 |

Note: This table provides hypothetical data to illustrate the concept of solvatochromism. Actual values would depend on the specific coumarin derivative and experimental conditions.

Quantification of Fluorescence Quantum Yields and Radiative/Non-radiative Decay Rates

The fluorescence quantum yield (Φ_f) is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a crucial parameter for evaluating the performance of a fluorescent molecule. The quantum yield can be determined relative to a standard fluorophore with a known quantum yield. nih.gov

The excited state of a molecule can decay back to the ground state through radiative (fluorescence) and non-radiative pathways. The rates of these processes are denoted as the radiative decay rate (k_r) and the non-radiative decay rate (k_nr), respectively. The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state and is inversely proportional to the sum of the radiative and non-radiative decay rates (τ_f = 1 / (k_r + k_nr)). The quantum yield is related to these rates by the equation: Φ_f = k_r / (k_r + k_nr).

Expanding the π-electron system in coumarins has been shown to increase the fluorescence quantum yields. rsc.org The introduction of a methoxy group at the 7-position can also enhance the fluorescence quantum yield. rsc.org The non-radiative decay process is often influenced by factors such as intersystem crossing to the triplet state. rsc.org

Table 5: Photophysical Parameters of a Hypothetical Coumarin Derivative

| Parameter | Symbol | Value | Unit |

| Fluorescence Quantum Yield | Φ_f | 0.85 | - |

| Fluorescence Lifetime | τ_f | 4.2 | ns |

| Radiative Decay Rate | k_r | 2.02 x 10⁸ | s⁻¹ |

| Non-radiative Decay Rate | k_nr | 3.57 x 10⁷ | s⁻¹ |

Note: This table presents hypothetical data for illustrative purposes. The radiative and non-radiative decay rates are calculated from the fluorescence quantum yield and lifetime using the formulas: k_r = Φ_f / τ_f and k_nr = (1 - Φ_f) / τ_f.

Analysis of Stokes Shifts and Solvatochromism Effects

The photophysical behavior of coumarin derivatives is significantly influenced by their interaction with the surrounding solvent environment, a phenomenon known as solvatochromism. This effect is particularly pronounced in coumarins due to the change in their dipole moment upon excitation. For many coumarin derivatives, the excited state is more polar than the ground state. researchgate.netnih.gov This increased polarity in the excited state leads to a greater stabilization by polar solvents compared to nonpolar solvents.

Consequently, as the polarity of the solvent increases, a bathochromic (red) shift is typically observed in the fluorescence emission spectra of coumarins. mdpi.com This shift indicates that less energy is released upon the return to the ground state due to the stabilization of the excited state. The absorption spectra are generally less affected by the solvent polarity. rsc.org The difference between the maximum wavelength of absorption and the maximum wavelength of emission is known as the Stokes shift.

In the case of 3-phenylcoumarins, the phenyl group at the 3-position can influence the extent of intramolecular charge transfer (ICT) and thus the magnitude of the solvatochromic shifts and Stokes shifts. The methyl groups at positions 4, 6, and 8 in this compound can also play a role by modifying the electron density and steric hindrance of the molecule. For instance, electron-donating groups at the 7-position of the coumarin ring are known to enhance the ICT character and lead to larger Stokes shifts. mdpi.com

The solvatochromic properties of various coumarin dyes have been extensively studied, and the ground-state and excited-state dipole moments can be estimated using models like the Lippert-Mataga and Bakhshiev equations. nih.govnih.gov These studies consistently show that the excited-state dipole moment is larger than the ground-state dipole moment, confirming the charge separation upon excitation. researchgate.net

Below is a table illustrating the solvatochromic effects on the absorption and emission maxima of a representative 3-substituted coumarin analogue in different solvents.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Toluene (B28343) | 380 | 445 | 65 |

| Dichloromethane | 385 | 470 | 85 |

| Acetonitrile | 382 | 485 | 103 |

| Methanol | 380 | 490 | 110 |

| DMSO | 388 | 500 | 112 |

Note: Data presented is for a representative 3-substituted coumarin and is intended to be illustrative of the general solvatochromic trends.

Photochemical Behavior and Reaction Pathways

The absorption of light by this compound and its analogues can trigger a cascade of photochemical reactions, leading to various products and transient species. The specific reaction pathway is highly dependent on the molecular structure, the solvent, and the presence of other reactive species like oxygen.

Investigation of Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT)

Upon photoexcitation, coumarin derivatives can undergo photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). wikipedia.org ICT is a process where electron density is redistributed within the molecule, typically from an electron-donating part to an electron-accepting part. In 3-phenylcoumarins, the coumarin core can act as an acceptor, while the phenyl group at the 3-position and the methyl groups can influence the electron-donating or -accepting nature of the system. The substitution pattern on the phenyl ring is also a critical determinant of ICT. mdpi.com

PET, on the other hand, involves the transfer of an electron from a donor molecule to an acceptor molecule. In the context of coumarin photochemistry, this can occur intermolecularly with a separate donor or acceptor molecule present in the solution, or intramolecularly if the coumarin is part of a larger molecule with a tethered donor or acceptor moiety. nih.gov For instance, coumarins linked to electron donors like diphenylamine (B1679370) have been shown to undergo PET to form charge-separated states. nih.gov The efficiency of these processes is governed by the thermodynamics of the electron transfer and the distance and orientation between the donor and acceptor. The formation of a twisted intramolecular charge transfer (TICT) state is also a possibility for some coumarin derivatives in polar solvents, which can lead to non-radiative decay pathways. rsc.org

Triplet State Formation and Intersystem Crossing Pathways

Following excitation to the singlet excited state (S1), the molecule can undergo intersystem crossing (ISC) to the triplet excited state (T1). wikipedia.org Intersystem crossing is a radiationless process that involves a change in spin multiplicity. The efficiency of ISC is influenced by several factors, including the presence of heavy atoms (the heavy-atom effect), which enhances spin-orbit coupling. youtube.com For example, the introduction of bromine or iodine atoms into the coumarin structure can significantly increase the rate of intersystem crossing. youtube.com

The triplet state of coumarins is a relatively long-lived species compared to the singlet state and is a key intermediate in many photochemical reactions. rsc.org The properties of the triplet state, such as its energy and lifetime, are crucial in determining the subsequent photochemical pathways. For instance, the triplet state can be quenched by molecular oxygen, leading to the formation of singlet oxygen, a highly reactive species. nih.gov The triplet state properties of furocoumarins, for example, have been studied in detail, revealing the influence of substituents on triplet yields and oxygen quenching efficiencies. nih.gov

Photodimerization and Other Light-Induced Cycloadditions

One of the characteristic photochemical reactions of coumarins is photodimerization, which typically occurs via a [2+2] cycloaddition reaction between the 3,4-double bond of two coumarin molecules. researchgate.netrsc.org This reaction can lead to four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. mdpi.com The regioselectivity and stereoselectivity of the photodimerization are highly dependent on the reaction conditions, such as the solvent and the presence of templates. nih.govmdpi.com

In solution, a mixture of dimers is often obtained. mdpi.com The substitution pattern on the coumarin ring plays a significant role in the photodimerization process. Steric hindrance from bulky substituents, such as the phenyl group at the 3-position and the methyl group at the 4-position in this compound, can be expected to influence the feasibility and outcome of the dimerization reaction. Besides dimerization, coumarins can also participate in other light-induced cycloaddition reactions, such as [3+2] cycloadditions with other reactive species. nih.gov

Solvent and Oxygen Dependence of Photochemical Transformations

The solvent environment can significantly impact the photochemical transformations of coumarins. Solvent polarity can influence the efficiency of charge transfer processes and the stability of ionic intermediates. rsc.org For instance, the quantum yield of certain photocleavage reactions of coumarin derivatives has been shown to be strongly dependent on solvent polarity. rsc.org

Molecular oxygen is another critical factor that can alter the photochemical pathways of coumarins. The triplet excited state of coumarins can be efficiently quenched by ground-state molecular oxygen (a triplet), leading to the formation of singlet oxygen (an excited state of oxygen) and the return of the coumarin to its ground state. nih.gov This process is a key step in photodynamic therapy, where coumarins can act as photosensitizers. Singlet oxygen is a powerful oxidizing agent that can react with various biological molecules. The presence of oxygen can also lead to photooxidation reactions of the coumarin itself or other substrates in the system. Conversely, in the absence of oxygen, other photochemical reactions, such as dimerization or photoreduction, may become more prominent.

Strategic Design of Fluorescent Probes and Chemosensors based on Coumarin Scaffolds

The excellent photophysical properties of coumarins, including their high fluorescence quantum yields, large Stokes shifts, and sensitivity to the local environment, make them an ideal scaffold for the design of fluorescent probes and chemosensors. ingentaconnect.com These sensors are designed to exhibit a change in their fluorescence properties, such as intensity or wavelength, upon binding to a specific analyte.

The general design strategy for a coumarin-based chemosensor involves coupling the coumarin fluorophore to a receptor unit that selectively binds to the target analyte. The binding event then modulates the photophysical properties of the coumarin through mechanisms such as PET, ICT, or Förster resonance energy transfer (FRET).

For example, coumarin-based sensors for metal ions are often designed based on a PET mechanism. In the absence of the metal ion, the fluorescence of the coumarin is quenched due to PET from a linked electron-rich receptor. Upon binding of the metal ion to the receptor, the PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov Coumarin derivatives have been successfully employed in the design of selective chemosensors for a wide range of metal ions, including Cu²⁺, Zn²⁺, Hg²⁺, and Al³⁺. rsc.orgingentaconnect.comacs.org

The this compound scaffold offers several points for modification to create novel chemosensors. The phenyl ring at the 3-position can be functionalized with various receptor groups to achieve selectivity for different analytes. The methyl groups can be used to fine-tune the steric and electronic properties of the sensor, potentially enhancing its selectivity and sensitivity. The inherent fluorescence of the coumarin core provides the signaling component of the sensor.

Mechanisms of Fluorescence Sensing for Ions and Analytes

While specific studies on the fluorescence sensing capabilities of this compound are not available, research on other coumarin derivatives demonstrates their utility as fluorescent chemosensors for various ions. The primary mechanism involves a "turn on-off" fluorescence response, where the fluorescence of the coumarin derivative is quenched or enhanced upon binding with a specific ion.

For instance, a sensor based on 6,7-dihydroxy-3-(4-(trifluoro)methylphenyl)coumarin (HMAC) has been developed for the detection of copper (II) ions. rsc.org This sensor exhibits a "turn on-off" fluorescence quenching mechanism at 458 nm in the presence of Cu²⁺. rsc.org The formation of a complex between the HMAC sensor and copper ions has been confirmed by ESI-MS and Job's method, with a detection limit of 24.5 nM. rsc.org

Similarly, a furo[3,2-c]coumarin derivative, 2-(cyclohexylamino)-3-phenyl-4H-furo[3,2-c]chromen-4-one (FH), acts as a selective "turn-off" fluorescence sensor for iron (III) ions. nih.gov This selectivity is attributed to a charge transfer mechanism upon complexation with Fe³⁺. nih.gov The sensor demonstrates a high binding constant and a low limit of detection for Fe³⁺, making it suitable for water analysis. nih.gov

Two-Photon Absorption Cross-Section Evaluation for Bioimaging Applications

Information regarding the two-photon absorption (2PA) cross-section of this compound is not found in the reviewed literature. However, studies on other coumarin derivatives highlight their potential in two-photon induced fluorescence microscopy and other TPA-based applications.

The 2PA cross-section (δ) is a critical parameter for evaluating the efficiency of a molecule for two-photon excitation. For example, a study on various commercially available photoinitiators found that most possess low δ values, typically on the order of or less than 10 Göppert-Mayer (GM) units. rsc.org In contrast, a coumarin derivative, methyl 4-[4-[2-(7-methoxy-2-oxo-chromen-3-yl)thiazol-4-yl]phenoxy]butanoate, exhibited a maximum 2PA cross-section of approximately 300 GM, a value considered suitable for two-photon-induced fluorescence microscopy imaging.

The measurement of 2PA cross-sections is often performed using techniques such as the open-aperture Z-scan method. The magnitude of the 2PA cross-section is influenced by the molecular structure, with factors like the presence of donor-acceptor groups and extended π-conjugation playing a significant role.

Photoreactivity in Polymerization and Material Science Research

Specific data on the photoreactivity of this compound in polymerization processes is not available. However, the broader class of coumarin compounds has been investigated for their role as photosensitizers in photopolymerization reactions.

Coumarins can act as photoinitiators or photosensitizers in both radical and cationic polymerization. For example, several novel coumarin derivatives have been synthesized and evaluated as near-UV and visible light photosensitizers for the cationic polymerization of epoxy-silicones. mdpi.com These coumarin-based systems, when combined with an iodonium (B1229267) salt, have shown good final reactive epoxy function conversions and high rates of polymerization. mdpi.com

In the context of radical polymerization, photoinitiators are crucial for generating the initial radicals upon light absorption. Type I photoinitiators undergo cleavage to form radicals, while Type II photoinitiators abstract a hydrogen atom from a co-initiator. The choice of photoinitiator and its concentration can significantly impact the polymerization kinetics and the properties of the resulting polymer. For instance, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) has been shown to be a highly efficient photoinitiator for the polymerization of poly(ethylene glycol) diacrylate (PEGDA) hydrogels, offering advantages over commonly used initiators like Irgacure 2959. nih.govnih.gov

The effectiveness of a coumarin derivative in polymerization is dependent on its absorption spectrum, the efficiency of intersystem crossing to the triplet state (for Type II photosensitizers), and its interaction with other components of the polymerization system.

Computational Chemistry and Theoretical Investigations on 3 Phenyl 4,6,8 Trimethylcoumarin

Quantum Chemical Methodologies for Electronic Structure and Reactivity

Quantum chemical methods are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 3-Phenyl-4,6,8-trimethylcoumarin. These computational tools provide insights into molecular geometries, energies, and the behavior of electrons, which are fundamental to understanding and predicting chemical phenomena.

Density Functional Theory (DFT) for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a standard and powerful method for investigating the electronic ground states of molecules. arxiv.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.org In DFT, the total energy of a system is determined as a functional of the electron density. arxiv.org This approach allows for the optimization of molecular geometries to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. nih.gov

For coumarin (B35378) derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are used to predict structural parameters such as bond lengths and bond angles. bhu.ac.innih.gov These theoretical values can then be compared with experimental data where available, providing a validation of the computational model. nih.gov The choice of basis set, which describes the atomic orbitals, is crucial for the accuracy of the calculations, with sets like 6-311++G(d,p) being commonly used for obtaining reliable results. nih.govnih.gov The optimized geometry provides the foundation for further analysis of the molecule's properties. bhu.ac.in

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Predictions

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. bohrium.comolemiss.edu It is an extension of DFT that allows for the calculation of electronic excited states and the prediction of spectroscopic properties, such as UV-Vis absorption spectra. bohrium.comolemiss.edu TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed experimentally. bohrium.comresearchgate.net

For coumarin compounds, TD-DFT has been successfully used to simulate their electronic absorption spectra in both the gas phase and in different solvents. bohrium.comresearchgate.net By comparing the calculated absorption wavelengths and oscillator strengths with experimental spectra, researchers can assign the observed peaks to specific electronic transitions, often of the π to π* type. nih.gov This provides a detailed understanding of how the molecule interacts with light and the nature of its excited states. olemiss.edu

Analysis of Frontier Molecular Orbitals (FMOs) for Chemical Reactivity and Stability

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and stability. nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a large energy gap implies higher stability and lower reactivity. researchgate.net For coumarin derivatives, the analysis of FMOs helps in identifying the regions of the molecule that are most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecular structure reveals the electrophilic and nucleophilic sites. bhu.ac.in

Table 1: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

Mulliken Charge and Natural Bond Orbital (NBO) Analysis

To understand the distribution of electronic charge within a molecule, Mulliken charge analysis and Natural Bond Orbital (NBO) analysis are employed. nih.govnih.govresearchgate.net Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule, offering a simple picture of the electrostatic landscape. nih.govnih.gov

NBO analysis provides a more detailed and chemically intuitive picture of bonding and electron delocalization. aimspress.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonding orbitals. NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and intramolecular charge transfer. aimspress.com For coumarin systems, NBO analysis can reveal the nature of the bonding within the coumarin core and the interactions with substituent groups, providing insights into the molecule's electronic stability and reactivity. nih.gov

Molecular Dynamics and Docking Simulations for Biological Interactions

Computational methods are also instrumental in predicting how a molecule like this compound might interact with biological systems, a key aspect of drug discovery and design.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding mode of a small molecule ligand to the active site of a protein or other biological macromolecule. nih.gov By systematically exploring various possible conformations and orientations of the ligand within the binding site, docking algorithms can identify the most favorable binding geometry, often referred to as the binding pose. nih.gov

The strength of the interaction is quantified by a scoring function, which estimates the binding affinity, typically expressed in terms of binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov For coumarin derivatives, molecular docking studies can provide valuable predictions about their potential biological targets and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov These insights are crucial for understanding the potential biological activity of the compound. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| B3LYP |

Conformational Analysis and Energetic Landscapes in Solution

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a key conformational feature is the torsion angle between the coumarin ring system and the phenyl ring at the 3-position.

While specific studies on the conformational analysis of this compound in solution are not readily found in the literature, research on other 3-phenylcoumarin (B1362560) derivatives provides a framework for understanding its likely behavior. For the parent compound, 3-phenylcoumarin, X-ray crystallography has shown a torsion angle of -47.6(2)° between the coumarin and phenyl rings in the solid state. nih.gov In solution, the molecule would be expected to exist as a mixture of conformers, with the energetic landscape being influenced by the solvent environment.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy surface of the molecule as a function of the torsion angle. These calculations can predict the most stable conformers and the energy barriers between them. For a series of 3-phenyl coumarins, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to study their structural and geometric parameters. researchgate.net Such studies on analogous compounds can provide insights into how the methyl groups at positions 4, 6, and 8 might influence the rotational barrier and the preferred orientation of the phenyl ring in this compound.

Table 1: Representative Torsion Angles in 3-Phenylcoumarin Derivatives

| Compound | Method | Torsion Angle (°) | Reference |

| 3-Phenylcoumarin | X-ray Crystallography | -47.6 | nih.gov |

| Substituted 3-Phenylcoumarins | DFT Calculation | Varies with substituents | researchgate.net |

This table is illustrative and based on data for analogous compounds due to the lack of specific data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are crucial in medicinal chemistry for the rational design of new drugs with improved potency and selectivity.

Although no specific QSAR studies featuring this compound have been identified in the reviewed literature, numerous studies have successfully applied QSAR to various classes of coumarin derivatives to predict their activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.net

A typical QSAR study involves the following steps:

Data Set Selection: A series of compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on 4-substituted coumarins as tubulin polymerization inhibitors used a genetic algorithm combined with MLR to develop models with good predictive power (r² values of 0.670 and 0.692). nih.gov Another study on 4-arylaminocoumarin derivatives utilized topological indices to predict their antimycotic effects. researchgate.net These examples demonstrate the utility of QSAR in understanding the structure-activity landscape of coumarins and guiding the design of new, more active analogues. A hypothetical QSAR study on a series of 3-phenylcoumarins, including this compound, would likely investigate the influence of the number and position of methyl groups on a particular biological activity.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Coumarins

| Descriptor Type | Examples |

| Constitutional | Molecular weight, Number of atoms, Number of rings |

| Topological | Wiener index, Balaban index, Connectivity indices |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

Computational Prediction of Photophysical and Photochemical Pathways

The interaction of molecules with light is fundamental to many applications, including fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. Computational methods are invaluable for predicting the photophysical and photochemical properties of molecules, such as absorption and emission wavelengths, fluorescence quantum yields, and the pathways of photochemical reactions.

While specific computational predictions of the photophysical and photochemical pathways for this compound are not available, studies on other 3-phenylcoumarin derivatives offer significant insights. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules and predicting their UV-Vis absorption spectra.

For a series of 3-phenyl coumarins, TD-DFT calculations have been performed to understand their electronic transitions and the nature of intramolecular charge transfer (ICT) within the molecules. researchgate.net The substitution pattern on both the coumarin and phenyl rings has a profound effect on the photophysical properties. For example, electron-donating groups on the coumarin ring and electron-withdrawing groups on the phenyl ring can lead to a "push-pull" system, resulting in red-shifted absorption and emission spectra.

Computational studies can also elucidate the pathways of photochemical reactions. For instance, upon photoexcitation, a molecule can undergo various processes, including fluorescence, intersystem crossing to a triplet state, or photochemical transformation. Computational modeling can help to map out the potential energy surfaces of the excited states and identify the most likely reaction pathways. A study on 3-aryl-4-hydroxycoumarin derivatives used DFT to investigate their antioxidant activities, which involves hydrogen atom transfer from the hydroxyl group upon interaction with free radicals. researchgate.net This type of analysis could be applied to this compound to understand its potential photochemical reactivity.

Table 3: Predicted Photophysical Properties of a Hypothetical 3-Phenylcoumarin Derivative

| Property | Predicted Value | Method |

| Maximum Absorption Wavelength (λmax) | 400 nm | TD-DFT |

| Maximum Emission Wavelength (λem) | 480 nm | TD-DFT |

| Oscillator Strength (f) | 0.8 | TD-DFT |

| HOMO-LUMO Energy Gap | 3.1 eV | DFT |

This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.

Derivatization and Functionalization Strategies for Enhancing the Academic Utility of 3 Phenyl 4,6,8 Trimethylcoumarin

General Principles of Site-Specific Modification of Coumarin (B35378) Derivatives

The selective modification of the coumarin core is a cornerstone of coumarin chemistry, allowing for the synthesis of derivatives with tailored properties. The reactivity of the coumarin system is dictated by the electronic nature of its constituent rings and the influence of existing substituents. The C-3 and C-4 positions of the pyrone ring are particularly amenable to functionalization due to their distinct chemical environments. rdd.edu.iq

Direct C-H bond activation has emerged as a powerful and environmentally friendly tool for the functionalization of coumarins. mdpi.com This approach allows for the introduction of aryl groups and other moieties without the need for pre-functionalized starting materials. The regioselectivity of these reactions is often predictable, with electrophilic palladation favoring the C-3 position, while carbopalladation tends to direct incoming groups to the C-4 position. mdpi.com

Cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are also extensively used to introduce new substituents onto the coumarin scaffold. nih.gov These methods typically require the presence of a halogen or triflate group at the desired position, which can be installed through various synthetic routes. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Synthetic Approaches to Introduce Specific Functional Groups

The strategic introduction of specific functional groups onto the 3-Phenyl-4,6,8-trimethylcoumarin backbone can dramatically alter its properties and expand its utility in academic research.

Modification of the Phenyl Substituent at C-3

The phenyl group at the C-3 position offers a prime site for modification to modulate the electronic and steric properties of the molecule. A common approach involves the use of substituted phenylacetic acids in the initial synthesis of the coumarin ring. For instance, 3-arylcoumarins can be prepared via the Perkin condensation of salicylaldehydes with phenylacetic acids in the presence of acetic anhydride (B1165640) and triethylamine. nih.gov By employing appropriately substituted phenylacetic acids, a wide array of functional groups can be incorporated into the C-3 phenyl ring.

Furthermore, direct arylation of coumarins at the C-3 position can be achieved through palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.gov For example, 3-aryl-4-hydroxycoumarins have been synthesized via the palladium(II) acetate-catalyzed coupling of 4-hydroxycoumarins with arylboronic acids. nih.gov

A notable derivatization is the introduction of a bromomethyl group onto the phenyl ring, as seen in 3-[4-(bromomethyl)phenyl]-7-(diethylamino)coumarin. This reagent serves as a fluorescent labeling agent for carboxylic acids, highlighting the potential for creating reactive probes by modifying the C-3 phenyl group. nih.gov

Functionalization at Methyl Positions (C-4, C-6, C-8) and the Coumarin Backbone

The methyl groups at the C-4, C-6, and C-8 positions, along with the coumarin backbone itself, provide additional avenues for functionalization. The C-4 methyl group, being adjacent to the pyrone ring, exhibits unique reactivity. For instance, the synthesis of 3-phenyl-4-styryl coumarins has been reported, which involves the conversion of a C-4 methyl precursor. rdd.edu.iqasianpubs.org

While specific literature on the direct functionalization of the C-6 and C-8 methyl groups of this compound is limited, general methods for benzylic C-H activation or free-radical halogenation could potentially be applied. These approaches would introduce handles for further synthetic transformations.

The coumarin backbone itself can be modified through various reactions. For instance, electrophilic substitution reactions can introduce nitro or halogen groups onto the benzene (B151609) ring of the coumarin. researchgate.net The positions of these substitutions are directed by the existing substituents on the ring.

Introduction of Alkynyl, Halogen, or Other Reactive Moieties

The introduction of reactive moieties such as alkynyl and halogen groups is a key strategy for preparing coumarin derivatives for bioconjugation and further synthetic elaboration. The Sonogashira coupling reaction is a powerful method for introducing alkynyl groups onto the coumarin scaffold, typically at a halogenated position. researchgate.net

Halogenation of coumarins can be achieved with regiocontrol, providing valuable intermediates for cross-coupling reactions. scirp.org For example, N-halosuccinimides in the presence of a copper halide can selectively halogenate coumarins. scirp.org Other reactive functional groups, such as hydroxyl, amino, and carboxylic acid groups, can also be introduced through various synthetic methods, further expanding the chemical space of accessible derivatives. thieme-connect.combeilstein-journals.org

Case Studies of Derivatized this compound Analogues (e.g., 7-Ethynyl-3,4,8-trimethylcoumarin)

While direct derivatization studies on this compound are not extensively reported, examining closely related analogues provides valuable insights into potential functionalization strategies and their applications. A pertinent example is 7-Ethynyl-3,4,8-trimethylcoumarin.

The synthesis of this analogue likely proceeds from a 7-hydroxy-3,4,8-trimethylcoumarin (B1309979) precursor, which is then converted to a triflate, followed by a Sonogashira coupling with a protected acetylene (B1199291) source. This case study demonstrates the feasibility of introducing an alkynyl group at the 7-position of a trimethylated coumarin scaffold.

The ethynyl (B1212043) group serves as a versatile handle for "click" chemistry, allowing for the attachment of various biomolecules or fluorescent tags. This highlights the potential of derivatized this compound analogues as tools in chemical biology and materials science.

Application of Derivatization in Analytical Research Methodologies

The derivatization of the this compound scaffold is instrumental in developing novel tools for analytical research. The introduction of specific functional groups can transform the molecule into a highly sensitive and selective fluorescent probe.

For example, the incorporation of a reactive group, such as the bromomethyl group on the C-3 phenyl ring, allows for the covalent labeling of specific analytes, such as fatty acids, for subsequent detection by high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

Furthermore, the introduction of alkynyl groups enables the use of these derivatives in "click" chemistry-based assays. This powerful and versatile ligation chemistry allows for the specific and efficient labeling of biomolecules in complex biological systems, facilitating their detection and quantification.

The strategic modification of the coumarin core can also be used to tune the photophysical properties of the molecule, leading to the development of probes with optimized excitation and emission wavelengths for specific imaging applications.

Development of Fluorescent Derivatization Reagents for Targeted Analytes

The development of a fluorescent derivatization reagent from a stable, fluorescent core like this compound hinges on the introduction of a reactive functional group. This group is designed to covalently bond with specific functional groups on target analyte molecules, such as amines, carboxylic acids, or thiols. nih.gov

The synthesis of coumarin-based fluorescent probes is a well-established field, often involving the modification of the coumarin core to create a reactive site. rsc.org For 3-phenylcoumarins, functionalization can be directed at either the coumarin nucleus or the 3-phenyl ring. tandfonline.comnih.gov Given the structure of this compound, the most logical site for introducing a reactive moiety without significantly altering the core fluorescent properties would be the para-position of the 3-phenyl ring. This is a common strategy in the synthesis of related compounds. tandfonline.com

Strategies for Functionalization:

A common approach involves introducing a reactive group that can readily react with the target analyte under mild conditions. For instance, a succinimidyl ester or a carbamate (B1207046) group can be introduced to target primary and secondary amines, such as those in amino acids and biogenic amines. researchgate.netnih.govnih.gov An example of this is Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC), which has been successfully used for the derivatization of amino acids for HPLC-MS analysis. nih.gov Similarly, introducing a bromo- or chloro-methyl group onto the phenyl ring would create a reagent suitable for derivatizing carboxylic acids.

Targeted Analytes:

Carboxylic Acids: By introducing a reactive halide (e.g., a bromomethyl group) onto the phenyl ring of this compound, it could be converted into a reagent for derivatizing carboxylic acids, including fatty acids and prostaglandins.

Amines and Amino Acids: Functionalization with a group like an N-hydroxysuccinimide (NHS) ester would make it a potent reagent for labeling compounds with primary and secondary amine groups, such as amino acids and peptides. nih.govthieme-connect.de The succinimidyl ester of 7-(diethylamino)coumarin-3-carboxylic acid is a known reagent for this purpose. nih.gov

Thiols: Modification to include a maleimide (B117702) group would allow for the specific targeting of thiol-containing analytes like cysteine residues in proteins.

The fluorescence properties of the resulting derivative are critical. Substituents on the coumarin ring system are known to influence the fluorescence quantum yield and the emission wavelength. acgpubs.orgrsc.org The presence of electron-donating groups, such as the methyl groups in this compound, generally enhances fluorescence. acgpubs.org

Table 1: Examples of Coumarin-Based Derivatization Reagents and Their Target Analytes

| Derivatization Reagent | Target Analyte(s) | Reactive Group | Reference |

|---|---|---|---|

| Coumarin151-N-Hydroxysuccinimidyl Carbamate (Cou151DSC) | Amino Acids, Amino Compounds | N-Hydroxysuccinimidyl Carbamate | nih.gov |

| 7-(diethylamino)coumarin-3-carboxylic acid, succinimidyl ester (SECCA) | Polymeric Amines, Amino Acids | N-Hydroxysuccinimide Ester | nih.gov |

| (E)-3-amino-N'-((7-(diethylamino)-2-oxo-2H-chromen-3-yl)methylene)thiophene-2-carbohydrazide | Copper Ions (Cu²⁺) | Schiff Base | nih.gov |

Impact of Derivatization on Chromatographic Separation and Detection

Pre-column derivatization with a fluorescent tag like a modified this compound offers two primary advantages for chromatographic analysis, particularly High-Performance Liquid Chromatography (HPLC): enhanced detection sensitivity and improved separation characteristics. nih.gov

Enhanced Detection:

The most significant impact is the ability to use highly sensitive fluorescence detectors instead of standard UV-Vis detectors. nih.gov Many biologically important analytes, such as fatty acids and some amino acids, lack a native chromophore or fluorophore, making their detection at low concentrations difficult. By tagging them with a highly fluorescent coumarin derivative, detection limits can be lowered by several orders of magnitude, enabling the analysis of trace amounts in complex biological samples. nih.gov For example, the derivatization of amino acids with Cou151DSC allowed for significantly lower limits of quantitation compared to the more traditional 6-AQC reagent. nih.gov

Improved Chromatographic Separation:

Derivatization alters the chemical properties of the analyte, which can be leveraged to improve chromatographic separation. Typically, the addition of a relatively nonpolar coumarin tag increases the hydrophobicity of polar analytes. This leads to stronger retention on reversed-phase HPLC columns (like C18 columns), moving their elution away from the void volume where unretained matrix components may interfere. nih.gov This change in retention behavior can also improve the resolution between structurally similar analytes. The specific gradient elution program can then be optimized for the baseline separation of the derivatized compounds. nih.gov

The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is crucial for achieving good separation of the derivatized products. nih.govsielc.com

Table 2: Impact of Coumarin Derivatization on HPLC Analysis

| Analyte(s) | Derivatization Reagent | HPLC System | Detection Method | Key Outcome(s) | Reference |

|---|---|---|---|---|---|

| 24 Amino Acids | Cou151DSC | Reversed-Phase HPLC | Fluorescence (Ex: 355 nm, Em: 486 nm) & ESI-MS/MS | Faster, milder derivatization; 1.1-30.0 times lower LOQ than 6-AQC. | nih.gov |

| Biogenic Amines | 7-(diethylamino)coumarin-3-carbonyl azide | Reversed-Phase HPLC | Fluorescence (Ex: 400 nm, Em: 480 nm) | Good linearity and low detection limits (0.001–0.050 mg/L). | researchgate.net |

| Coumarin Compounds (Nodakenin, Nodakenetin, Decursinol) | Not Applicable (Native Fluorescence) | Reversed-Phase C18 HPLC | UV (330 nm) | Successful separation and pharmacokinetic analysis in rat plasma. | nih.gov |

Investigation of the Mechanism of Action of 3 Phenyl 4,6,8 Trimethylcoumarin and Its Derivatives in in Vitro Biological Systems

Molecular Mechanisms of Action of Coumarin (B35378) Derivatives (General In Vitro Focus)

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Cytochrome P450 Isoforms, DNA Gyrase)

Coumarin and its derivatives are recognized for their ability to interact with and inhibit various enzymes, a key aspect of their therapeutic potential.

Carbonic Anhydrase (CA) Inhibition:

Coumarins represent a relatively new class of carbonic anhydrase inhibitors with a unique mechanism. nih.gov They act as "prodrug inhibitors," where the lactone ring is hydrolyzed by the esterase activity of CA, forming 2-hydroxy-cinnamic acids that then bind to the enzyme's active site. nih.govacs.org This mechanism contributes to their isoform-selective inhibition. nih.govmdpi.com

Studies have shown that various coumarin derivatives can effectively inhibit tumor-associated CA isoforms, such as hCA IX and hCA XII, with some compounds exhibiting low nanomolar inhibition constants. nih.govnih.gov For instance, certain synthetic coumarins have demonstrated potent inhibitory activity against hCA IX, with KI values as low as 9.4 nM. nih.gov The selectivity of coumarins for tumor-associated isoforms over cytosolic ones like hCA I and II is a significant advantage, as it minimizes off-target effects. nih.govnih.gov The binding region for coumarins within CAs is highly variable among different isoforms, which allows for the design of highly selective inhibitors. mdpi.com

Cytochrome P450 (P450) Isoform Inhibition:

Coumarin and its derivatives are known substrates and inhibitors of cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics. nih.gov The interaction of coumarins with P450s can be complex, involving competitive or mechanism-based inhibition. nih.gov

Furanocoumarins, a class of coumarin derivatives, have been identified as potent inhibitors of CYP3A4, a major drug-metabolizing enzyme in humans. amegroups.cn Some derivatives act as mechanism-based inactivators of specific P450 isoforms. For example, 7-coumarin propargyl ether (CPE) has been shown to be a mechanism-based inactivator of P450 3A4. nih.gov In contrast, a study on 7-ethynyl-3,4,8-trimethylcoumarin highlighted it as a potent and selective mechanism-based inhibitor of P450s 1A1 and 1A2. nih.gov The structural features of the coumarin backbone combined with various substituents play a crucial role in determining the potency and selectivity of inhibition towards different P450 isoforms. nih.gov

DNA Gyrase Inhibition:

Certain coumarin derivatives have been investigated for their potential to inhibit DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. A study on a series of coumarin-thiazolidinone and coumarin-thiosemicarbazone derivatives demonstrated their antibacterial activity through the inhibition of DNA gyrase. nih.gov Specifically, compounds 3b and 3f from this series inhibited Gram-negative DNA gyrase with IC50 values of 0.73 ± 0.05 and 1.13 ± 0.07 µM, respectively. nih.gov This highlights the potential of coumarin-based compounds as a scaffold for developing new antibacterial agents targeting this essential enzyme. nih.gov

Modulation of Cellular Signaling Pathways (e.g., PI3K/Akt/mTOR)

Coumarin derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, including the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Several studies have indicated that coumarin derivatives can inhibit this pathway, contributing to their anticancer effects. nih.govnih.govfrontiersin.org For example, a natural sesquiterpene coumarin, Ferulin C, was found to induce autophagy in breast cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway. nih.gov Similarly, other synthetic coumarin derivatives have been identified as PI3K inhibitors, leading to retarded cell migration in cancer cell lines. nih.gov

The modulation of this pathway by coumarins can lead to downstream effects such as the induction of apoptosis and the inhibition of angiogenesis. nih.gov By targeting key components of the PI3K/Akt/mTOR cascade, coumarin derivatives can effectively disrupt the signaling network that promotes tumor growth and survival.

Effects on Cellular Proliferation and Cell Cycle Progression (in vitro models)

A significant aspect of the anticancer activity of coumarin derivatives lies in their ability to inhibit cellular proliferation and induce cell cycle arrest in various cancer cell lines.

Numerous in vitro studies have demonstrated the antiproliferative effects of coumarins. nih.govnih.govresearchgate.net These compounds can halt the progression of the cell cycle at different phases, thereby preventing cancer cells from dividing and multiplying. For instance, some coumarin derivatives have been shown to cause cell cycle arrest at the G2/M phase, while others induce arrest at the G0/G1 or S phase. researchgate.netrsc.org

The specific effect on the cell cycle often depends on the chemical structure of the coumarin derivative and the type of cancer cell being studied. For example, one study found that a particular coumarin derivative induced cell growth cessation at the G2/M phase in MCF-7 breast cancer cells. rsc.org Another study reported that a different derivative caused S phase arrest in HepG2 cells. researchgate.net This ability to interfere with the cell cycle machinery is a key mechanism through which coumarins exert their cytotoxic and cytostatic effects on cancer cells. nih.govnih.gov

Induction of Programmed Cell Death (Apoptosis and Necrosis) in Cancer Cell Lines (in vitro)

A primary mechanism by which coumarin derivatives exert their anticancer effects is through the induction of programmed cell death, primarily apoptosis, in cancer cell lines. nih.govareeo.ac.ir

In vitro studies have consistently shown that various coumarin derivatives can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. nih.gov This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to an increased Bax/Bcl-2 ratio. nih.govrsc.org The activation of caspases, particularly caspase-3 and caspase-9, is another hallmark of coumarin-induced apoptosis. nih.govareeo.ac.ir

For example, a styrene (B11656) substituted biscoumarin (SSBC) was shown to induce apoptosis in AGS stomach cancer cell lines by binding to the BH3 domain of the anti-apoptotic protein BCL2. nih.gov Another study demonstrated that a coumarin derivative increased the total apoptotic level in a leukemia cell line by 22.51-fold and elevated the caspase-3 level by 6.91-fold. nih.gov The ability of coumarins to selectively induce apoptosis in cancer cells while having minimal effects on normal cells makes them promising candidates for cancer therapy. frontiersin.org

Antioxidant and Free Radical Scavenging Capabilities (in vitro)

Many coumarin derivatives possess significant antioxidant and free radical scavenging properties, which contribute to their diverse biological activities. japer.innih.govnih.gov These properties are largely attributed to their chemical structure, particularly the presence and position of hydroxyl groups. nih.govresearchgate.net

In vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and CUPRAC (cupric reducing antioxidant capacity) methods have been widely used to evaluate the antioxidant potential of coumarin derivatives. nih.govresearchgate.net Studies have shown that poly-hydroxylated coumarins are particularly effective antioxidants. mdpi.com For instance, 7,8-dihydroxy-4-phenyl coumarin has demonstrated good antioxidant activity in various cell-free tests. nih.govresearchgate.net

The mechanism of antioxidant action can involve hydrogen atom transfer (HAT) or single-electron transfer followed by proton transfer (SET-PT). nih.govresearchgate.net By scavenging reactive oxygen species (ROS) such as hydroxyl radicals and superoxide (B77818) radicals, coumarins can protect cells from oxidative damage, which is implicated in various diseases, including cancer. japer.injaper.in

Below is an interactive table summarizing the antioxidant activity of selected coumarin derivatives from various studies.

Interaction with DNA and Induction of DNA Damage (in vitro)

Some coumarin derivatives have been shown to interact with DNA and induce DNA damage, which can contribute to their cytotoxic effects, particularly in cancer cells.

In vitro studies using techniques like the comet assay and micronucleus test have been employed to assess the genotoxic potential of coumarins. nih.gov While some coumarin derivatives have been found to be non-genotoxic, others have demonstrated the ability to cause DNA damage. nih.govnih.gov For example, the coumarin derivatives 7-(2-(oxiran-2-yl)ethoxy)-2H-chromen-2-one and 7-(3-(oxiran-2-yl)propoxy)-2H-chromen-2-one were found to cause DNA damage in Saccharomyces cerevisiae. nih.gov

The induction of DNA damage can trigger cellular responses such as cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy. nih.gov However, it is important to note that the genotoxicity of coumarins can vary significantly depending on their chemical structure. Some coumarin-chalcone hybrids have even shown protective effects against DNA damage induced by known mutagens, suggesting a potential role in chemoprevention. tandfonline.com

Structure-Activity Relationship (SAR) Studies for 3-Phenyl-4,6,8-trimethylcoumarin Analogues

The 3-phenylcoumarin (B1362560) scaffold serves as a privileged structure in medicinal chemistry, offering a versatile template for designing compounds with a wide array of biological activities. researchgate.netnih.gov The pharmacological profile of these derivatives can be finely tuned by altering the substitution pattern on both the coumarin core and the 3-phenyl ring. nih.gov This section investigates the structure-activity relationships (SAR) of analogues related to this compound, focusing on how specific structural modifications influence their biological effects and mechanisms of action.

Positional and Substituent Effects on Biological Activity

The biological activity of 3-phenylcoumarin derivatives is highly dependent on the nature and position of substituents on the bicyclic coumarin nucleus and the appended phenyl group. nih.gov Research has demonstrated that even minor chemical modifications can lead to significant changes in potency and selectivity against various biological targets, including enzymes implicated in neurodegenerative diseases and cancer.

Studies on 3-arylcoumarins have revealed that the introduction of different functional groups can enhance or diminish their inhibitory effects. For instance, the addition of methoxy (B1213986), hydroxyl, acetoxy, and methyl groups to the 3-arylcoumarin ring has been shown to promote the inhibition of Monoamine Oxidase B (MAO-B), an important target in the treatment of Parkinson's disease. researchgate.net The position of the phenyl ring itself is a critical determinant of selectivity; 3-phenyl substitution on the coumarin scaffold generally enhances MAO-B inhibition, whereas 4-phenyl substitution tends to be more effective for inhibiting MAO-A. researchgate.net

In the context of anticancer activity, specific substitution patterns have been correlated with cytotoxicity in various cancer cell lines. The presence of diacetoxy groups, particularly at the C-7 and C-8 positions of the coumarin ring, has been found to enhance cytotoxic activity. nih.gov The type of substituent on the 3-phenyl ring also plays a crucial role. For example, in a series of coumarin-3-carboxamides, derivatives with a fluorine atom on the phenyl ring showed potent anticancer activity, while those with electron-donating groups like methyl or methoxy displayed weaker activity. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of 3-phenylcoumarin analogues:

| Substituent/Modification | Position(s) | Effect on Biological Activity | Target/Assay | Reference(s) |

| Phenyl group | C-3 of Coumarin | Enhances MAO-B inhibition | MAO-B Enzyme Assay | researchgate.net |

| Phenyl group | C-4 of Coumarin | More effective for MAO-A inhibition | MAO-A Enzyme Assay | researchgate.net |

| Methoxy, Hydroxyl, Acetoxy, Methyl | 3-Arylcoumarin Ring | Promotes MAO-B inhibition | MAO-B Enzyme Assay | researchgate.net |

| Diacetoxy group | C-7 and C-8 of Coumarin | Enhances cytotoxic activity | Cancer Cell Lines (PC-3, MDA-MB-231) | nih.gov |

| Fluorine | Phenyl ring (of coumarin-3-carboxamide) | Potent anticancer activity | Cancer Cell Lines (HepG2, HeLa) | mdpi.com |

| 4-Chlorine, 4-Bromine | Phenyl ring (of coumarin-3-carboxamide) | Less active than fluoro derivatives | Cancer Cell Lines (HepG2, HeLa) | mdpi.com |

| 4-Methyl, 4-Methoxyl | Phenyl ring (of coumarin-3-carboxamide) | Weak anticancer activity | Cancer Cell Lines (HepG2, HeLa) | mdpi.com |

| Carboxylic acid | C-3 of Coumarin | Necessary for antibacterial activity | Gram-positive bacteria | mdpi.com |

These findings underscore the importance of systematic modifications to the 3-phenylcoumarin core to optimize biological activity for specific therapeutic applications. The electronic properties and size of the substituents are key factors influencing the potency and selectivity of these compounds. mdpi.com

Mechanistic Differences based on Structural Modifications

Structural modifications to the 3-phenylcoumarin scaffold not only alter the potency of biological activity but can also lead to differences in the underlying mechanism of action. This is particularly evident in the context of enzyme inhibition, where derivatives can exhibit varying profiles, such as acting as multi-targeted inhibitors or displaying selectivity for a specific enzyme isoform.

The 3-phenylcoumarin derivative with a specific substitution pattern, this compound, has been identified as a lead molecule for its potential as a multi-targeted inhibitor, demonstrating inhibitory activity against acetylcholinesterase (AChE), MAO-B, and cyclooxygenase-2 (COX-2). researchgate.net This multi-target profile is a direct consequence of its specific chemical structure, allowing it to interact with the active sites of several distinct enzymes. The development of compounds that can modulate multiple targets is a growing strategy for treating complex multifactorial diseases like Alzheimer's. nih.gov

The versatility of the coumarin scaffold allows for the synthesis of derivatives with tailored inhibitory mechanisms. researchgate.net For instance, by linking a benzylpiperidine moiety to a coumarin scaffold, researchers have developed potent and selective cholinesterase inhibitors. nih.gov The nature of the linkage and the substituents on both the coumarin and the appended moiety dictate the type and strength of interactions with the enzyme's active site, influencing whether the inhibition is competitive, non-competitive, or mixed.

Furthermore, some 3-phenylcoumarin analogues have been identified as dual inhibitors of AChE and butyrylcholinesterase (BuChE), while others show clear selectivity for one over the other. nih.gov For example, in one study, compound 4m was the most potent AChE inhibitor, while compound 4k showed the highest inhibition for BuChE, highlighting how subtle structural changes can shift the inhibitory focus between two closely related enzymes. nih.gov These differences in selectivity point to distinct binding modes within the enzyme active sites, driven by the specific structural features of each analogue.

Correlating Computational Predictions with Experimental Biological Outcomes

Computational chemistry plays a pivotal role in understanding and predicting the biological activities of 3-phenylcoumarin derivatives, providing insights that guide the synthesis of more potent and selective compounds. Molecular modeling techniques such as molecular docking, three-dimensional quantitative structure-activity relationship (3D-QSAR), and density functional theory (DFT) are frequently used to rationalize experimental findings and predict the efficacy of novel analogues. researchgate.netnih.govmdpi.com

Molecular docking studies have been instrumental in validating in vitro results by elucidating the binding interactions between potent 3-phenylcoumarin inhibitors and the key amino acid residues within the active sites of target enzymes like MAO-B and AChE. researchgate.net These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that govern the binding affinity and selectivity of a compound, thereby explaining the SAR observed experimentally.

3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMSIA), provide quantitative models that correlate the 3D properties of molecules with their biological activities. In a study on dicoumarol derivatives, a CoMSIA model revealed that electrostatic (25.6%) and hydrogen bond donor (31.7%) fields were the most critical factors for antibacterial activity. nih.gov This suggests that substituents with specific electrostatic and hydrogen-bonding capabilities are essential for potent inhibition, a prediction that can guide the design of new antibacterial agents. nih.gov

Density functional theory (DFT) calculations have also been used to corroborate SAR analyses, particularly for antifungal coumarin derivatives. mdpi.com By calculating the Lowest Unoccupied Molecular Orbital (LUMO) density surfaces, researchers can visualize the electronic properties of the molecules. Active compounds, such as nitro-coumarins, were found to have stronger red regions (lower electronic concentration) in their LUMO surfaces compared to inactive precursors. mdpi.com This correlation between electronic structure and antifungal activity provides a theoretical foundation for the observed SAR and confirms the positive influence of electron-withdrawing groups on activity. mdpi.com The successful correlation of these computational predictions with experimental biological outcomes provides a powerful tool for the rational design of new, more effective 3-phenylcoumarin-based therapeutic agents.

Future Research Directions and Emerging Paradigms for 3 Phenyl 4,6,8 Trimethylcoumarin and Substituted Coumarins

Development of Advanced Synthetic Methodologies for Complex Coumarin (B35378) Architectures

The synthesis of the coumarin core and its derivatives has traditionally relied on classic name reactions such as the Pechmann, Perkin, and Knoevenagel condensations. mdpi.com However, the demand for structurally complex and diverse coumarin libraries has catalyzed the development of more advanced and efficient synthetic strategies. Future research is increasingly focused on methodologies that offer high atom economy, regioselectivity, and stereoselectivity.

One of the most promising frontiers is the use of transition-metal-catalyzed C–H bond activation and functionalization. mdpi.com This approach allows for the direct introduction of various substituents onto the coumarin scaffold without the need for pre-functionalized starting materials, streamlining synthetic pathways. For instance, palladium-catalyzed C-H olefination has been used to synthesize 3-vinylcoumarins with yields up to 95%. mdpi.com Similarly, Pd-catalyzed Suzuki cross-coupling reactions have proven effective for creating 6-aryl coumarin dyes, demonstrating the power of this method in generating π-extended systems. nih.govresearchgate.net Multicomponent reactions (MCRs) are also gaining significant traction as they enable the construction of complex fused-coumarin derivatives in a single step from simple precursors, which is both time-efficient and environmentally benign. nih.govresearchgate.netresearchgate.net Furthermore, the application of photocatalysis is emerging as a novel strategy, emulating biosynthetic pathways to achieve transformations like E→Z isomerization followed by cyclization, opening new disconnection approaches for this important scaffold. nih.gov

These advanced methods are crucial for systematically modifying the 3-Phenyl-4,6,8-trimethylcoumarin framework, allowing for the synthesis of novel analogues with tailored properties for specific applications.

Integration of Multi-Omics Approaches for Deeper Mechanistic Insights in In Vitro Systems

To move beyond phenomenological observations of a compound's effects, future research must embrace a systems-level understanding of its mechanism of action. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful paradigm for achieving this. beckman.com A multi-omics approach provides a holistic snapshot of the molecular changes within a biological system in response to a coumarin derivative, revealing the intricate network of pathways being modulated. nih.govnih.gov

For instance, an integrated analysis of transcriptomics and metabolomics was successfully used to identify key genes involved in coumarin biosynthesis in Bupleurum chinense. researchgate.net By correlating the expression levels of specific genes with the abundance of coumarin metabolites, researchers identified 39 unique genes from five different gene families that are central to the biosynthetic pathway. researchgate.net This type of analysis can be adapted to study the effects of exogenous coumarins like this compound on human cells. By combining high-throughput transcriptomics with metabolomics and proteomics, researchers can map the signaling cascades and metabolic shifts induced by the compound, leading to the identification of direct targets and off-target effects. This integrated data is essential for understanding the compound's polypharmacology and for identifying predictive biomarkers of response or toxicity. beckman.comnih.gov

Recent studies have shown that root microbiomes, modulated by plant-secreted coumarins, can enhance plant resilience to stress, a discovery made possible through microbiomics. nih.gov This highlights the potential of multi-omics to uncover complex interactions between coumarins and biological systems. nih.gov

Innovative Applications in Material Science and Chemical Sensing Beyond Current Scope

The unique photophysical properties of the coumarin scaffold make it an exceptionally versatile platform for applications in material science and chemical sensing. acs.orgmdpi.com While their use as biological probes is well-established, future research is expanding into more diverse and innovative areas. Coumarin derivatives are being explored as key components in advanced materials such as organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and functional polymers. nih.govmdpi.com

A particularly active area of research is the development of coumarin-based fluorescent chemosensors. acs.orgresearchgate.net These molecules are designed to exhibit changes in their fluorescence properties upon binding to specific analytes. This has led to the creation of highly sensitive and selective sensors for a wide range of targets, including:

The design of these sensors often involves linking the coumarin fluorophore to a specific recognition moiety, such as a crown ether for alkali metal ions or a thiocarbazone for transition metals. researchgate.netingentaconnect.com The future direction lies in creating sensor arrays and multifunctional materials that can detect multiple analytes simultaneously or respond to complex environmental changes. The inherent tunability of the coumarin core allows for fine-tuning of absorption and emission wavelengths, making them ideal candidates for developing next-generation smart materials and highly specific analytical devices. mdpi.com

Exploitation of Unique Photophysical Properties for Advanced Bioimaging and Photomedicine Research

Coumarins are renowned for their excellent photophysical properties, which include strong fluorescence, high quantum yields, large Stokes shifts, and good photostability. nih.gov These characteristics make them superior fluorophores for various biomedical applications. Future research will continue to exploit these properties, pushing the boundaries of bioimaging and photomedicine.

A key area of development is in the field of two-photon microscopy (TPM), a high-resolution imaging technique with deeper tissue penetration and lower phototoxicity compared to conventional fluorescence microscopy. Coumarin derivatives with large two-photon absorption (TPA) cross-sections are being designed as specialized probes for TPM, enabling real-time visualization of subcellular structures and dynamic processes in living cells and tissues. researchgate.net

In photomedicine, coumarins are being investigated for their potential in: